1-(3-Bromo-5-fluorobenzyl)piperidin-4-ol 1-(3-Bromo-5-fluorobenzyl)piperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 1514878-90-0
VCID: VC3088067
InChI: InChI=1S/C12H15BrFNO/c13-10-5-9(6-11(14)7-10)8-15-3-1-12(16)2-4-15/h5-7,12,16H,1-4,8H2
SMILES: C1CN(CCC1O)CC2=CC(=CC(=C2)Br)F
Molecular Formula: C12H15BrFNO
Molecular Weight: 288.16 g/mol

1-(3-Bromo-5-fluorobenzyl)piperidin-4-ol

CAS No.: 1514878-90-0

Cat. No.: VC3088067

Molecular Formula: C12H15BrFNO

Molecular Weight: 288.16 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromo-5-fluorobenzyl)piperidin-4-ol - 1514878-90-0

Specification

CAS No. 1514878-90-0
Molecular Formula C12H15BrFNO
Molecular Weight 288.16 g/mol
IUPAC Name 1-[(3-bromo-5-fluorophenyl)methyl]piperidin-4-ol
Standard InChI InChI=1S/C12H15BrFNO/c13-10-5-9(6-11(14)7-10)8-15-3-1-12(16)2-4-15/h5-7,12,16H,1-4,8H2
Standard InChI Key SRHSAJQKGUMOIH-UHFFFAOYSA-N
SMILES C1CN(CCC1O)CC2=CC(=CC(=C2)Br)F
Canonical SMILES C1CN(CCC1O)CC2=CC(=CC(=C2)Br)F

Introduction

Chemical Structure and Properties

Molecular Identification

1-(3-Bromo-5-fluorobenzyl)piperidin-4-ol is characterized by its unique molecular composition and structural features. The compound has a molecular formula of C12H15BrFNO with a molecular weight of 288.16 g/mol . Its IUPAC name is 1-(3-bromo-5-fluorobenzyl)piperidin-4-ol, which describes its core piperidine ring with the hydroxyl group at position 4 and the substituted benzyl group at position 1 . This structure can be further described by its InChI code: 1S/C12H15BrFNO/c13-10-5-9(6-11(14)7-10)8-15-3-1-12(16)2-4-15/h5-7,12,16H,1-4,8H2, which provides a standardized representation of its molecular structure .

The compound is identifiable by its unique InChI key SRHSAJQKGUMOIH-UHFFFAOYSA-N, which serves as a fixed-length condensed digital representation of the compound that is useful for database searches and chemical information systems . The presence of both bromine and fluorine atoms in the benzyl moiety significantly influences its chemical behavior, lipophilicity, and potential interactions with biological targets.

Structural Features

The structure of 1-(3-Bromo-5-fluorobenzyl)piperidin-4-ol comprises several key elements that contribute to its chemical and biological properties:

  • A piperidine ring that serves as the core structural component

  • A hydroxyl group positioned at carbon-4 of the piperidine ring

  • A benzyl group attached to the nitrogen atom of the piperidine

  • Bromine substituent at position 3 of the benzyl group

  • Fluorine substituent at position 5 of the benzyl group

This unique arrangement of functional groups creates a molecule with distinct spatial and electronic properties that influence its behavior in chemical and biological systems. The halogen substituents particularly enhance the compound's lipophilicity and potential for specific interactions with biological receptors .

Synthesis Methods

Purification and Characterization

After synthesis, 1-(3-Bromo-5-fluorobenzyl)piperidin-4-ol would typically undergo purification procedures such as recrystallization, column chromatography, or other separation techniques to achieve the desired purity level. Commercial sources indicate that the compound is available with a purity of approximately 95% .

Characterization of the compound would typically involve:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Elemental analysis

  • High-Performance Liquid Chromatography (HPLC) for purity determination

These analytical techniques would confirm the identity and purity of the synthesized compound before its use in further applications or studies.

Biological Activity and Applications

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 1-(3-Bromo-5-fluorobenzyl)piperidin-4-ol and related compounds is crucial for drug development. Several structural features may contribute to its biological activity:

  • The piperidine ring provides a basic nitrogen atom that can form ionic interactions with acidic residues in protein binding sites

  • The hydroxyl group at position 4 can participate in hydrogen bonding with complementary groups in biological targets

  • The halogenated benzyl group can engage in hydrophobic interactions and potentially form halogen bonds with protein targets

Table 1: Key Structural Features and Their Potential Contributions to Biological Activity

Structural FeaturePotential Contribution to Biological Activity
Piperidine ringProvides basic nitrogen for ionic interactions; contributes to three-dimensional shape
Hydroxyl groupEnables hydrogen bonding; affects water solubility; possible site for metabolism
3-Bromo substituentEnhances lipophilicity; potential for halogen bonding; increases molecular weight
5-Fluoro substituentIncreases metabolic stability; potential for hydrogen bond acceptor activity
Benzyl linkerProvides conformational flexibility; contributes to hydrophobic interactions

These structure-activity relationships are valuable for understanding how modifications to the molecular structure might affect biological activity and for guiding the design of related compounds with enhanced properties.

Comparison with Analogous Compounds

Structural Analogues

Several structurally related compounds appear in the literature, each with its own distinct properties and potential applications. Comparing 1-(3-Bromo-5-fluorobenzyl)piperidin-4-ol with these analogues provides insight into how subtle structural variations can influence chemical and biological properties.

Table 2: Comparison of 1-(3-Bromo-5-fluorobenzyl)piperidin-4-ol with Structural Analogues

CompoundMolecular FormulaMolecular WeightKey Structural Differences
1-(3-Bromo-5-fluorobenzyl)piperidin-4-olC12H15BrFNO288.16 g/molN-substituted at position 1; hydroxyl at position 4
4-(3-Bromo-5-fluorobenzyl)piperidin-4-olC12H15BrFNO288.16 g/molBenzyl substituent at position 4 instead of N-substitution; tertiary alcohol
1-(3-Bromo-5-fluorobenzyl)piperidin-4-oneC12H13BrFNO286.14 g/molContains ketone at position 4 instead of hydroxyl group
4-(2-Bromo-5-fluorobenzyl)piperidin-4-olC12H15BrFNO288.16 g/molDifferent position of bromine atom (position 2 instead of 3)
1-(5-Bromo-2-fluorobenzyl)piperidin-4-olC12H15BrFNO288.16 g/molDifferent positions of both bromine (position 5) and fluorine (position 2)

Pharmacological Differences

The positional isomers and related analogues of 1-(3-Bromo-5-fluorobenzyl)piperidin-4-ol may exhibit different biological activities based on their structural variations:

  • Compounds with N-substitution (like our target compound) versus C-substitution (like 4-(3-Bromo-5-fluorobenzyl)piperidin-4-ol) may interact differently with receptor binding pockets

  • The presence of a ketone group (as in 1-(3-Bromo-5-fluorobenzyl)piperidin-4-one) versus a hydroxyl group alters hydrogen bonding capabilities and metabolic stability

  • Different positions of halogen substituents can significantly affect electronic distribution, lipophilicity, and specific interactions with biological targets

These differences highlight the importance of precise structural features in determining biological activity and underscore the potential for developing compounds with optimized properties for specific therapeutic applications .

Research Applications and Future Directions

Current Research Status

1-(3-Bromo-5-fluorobenzyl)piperidin-4-ol and related compounds have garnered attention in medicinal chemistry research due to their potential applications in drug development. Current research areas include:

  • Exploration of their potential as modulators of specific receptor systems, particularly in neurological and inflammatory pathways

  • Investigation of structure-activity relationships to optimize binding affinity and selectivity for target proteins

  • Development of synthetic methodologies to prepare these compounds with high efficiency and purity

The compound's unique structural features make it valuable in pharmaceutical research, where halogenated piperidine derivatives have shown promise across multiple therapeutic areas.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator